
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains an indole nucleus, an azetidine ring, and an imidazolidine-2,4-dione moiety . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of heterocyclic compounds encompassing multiple functionalities has been achieved by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate, which was then reacted with hydrazine hydrate in methanol .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this nucleus is an acetyl group, which is then connected to an azetidin-3-yl group, a type of four-membered ring containing nitrogen . This is further connected to an imidazolidine-2,4-dione group, a type of five-membered ring containing two nitrogen atoms and two carbonyl groups .科学的研究の応用
Antibacterial Activity
Imidazolidine-2,4-dione derivatives have demonstrated antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds could potentially serve as novel antibiotics or contribute to the development of antimicrobial agents .
Anticancer Potential
Studies suggest that imidazolidine-2,4-dione derivatives exhibit antitumor activity. These compounds may interfere with cancer cell growth, induce apoptosis (programmed cell death), or inhibit specific signaling pathways involved in cancer progression. Further research is needed to explore their potential as cancer therapeutics .
Anti-Inflammatory Effects
Imidazole-containing compounds often possess anti-inflammatory properties. Imidazolidine-2,4-dione derivatives might modulate inflammatory responses by targeting cytokines, enzymes, or immune cells. These findings open avenues for developing anti-inflammatory drugs .
Antiviral Properties
Certain imidazolidine-2,4-dione derivatives exhibit antiviral activity. Researchers have explored their efficacy against viruses such as influenza, herpes simplex, and human immunodeficiency virus (HIV). These compounds could contribute to the development of novel antiviral therapies .
Antioxidant Activity
Imidazole-based compounds often possess antioxidant properties. Imidazolidine-2,4-dione derivatives may scavenge free radicals, protect cells from oxidative stress, and reduce cellular damage. Their potential as natural antioxidants warrants further investigation .
Anti-Diabetic Potential
Studies have indicated that imidazolidine-2,4-dione derivatives exhibit anti-diabetic effects. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Researchers are exploring their role in managing diabetes and related complications .
作用機序
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets and induce various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that imidazole, a moiety present in this compound, is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound could have a wide range of molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors .
将来の方向性
特性
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-7-17-16(23)20(14)12-8-19(9-12)15(22)10-18-6-5-11-3-1-2-4-13(11)18/h1-6,12H,7-10H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVJZPFLJOYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

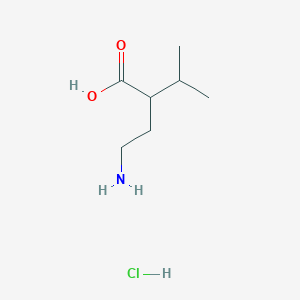
![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)
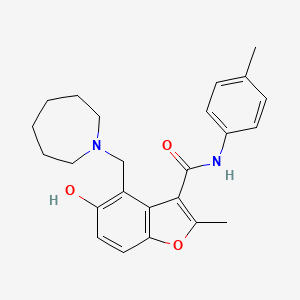
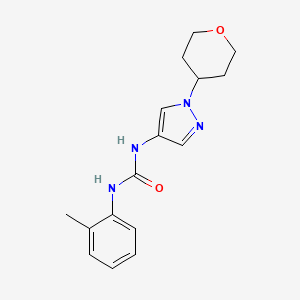
![3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2747604.png)
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2747605.png)
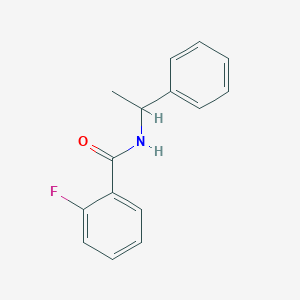
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2747610.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide](/img/structure/B2747612.png)
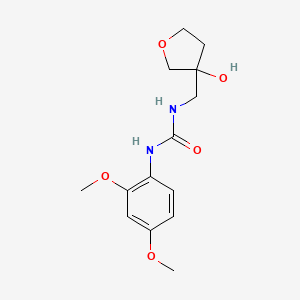
![2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2747614.png)
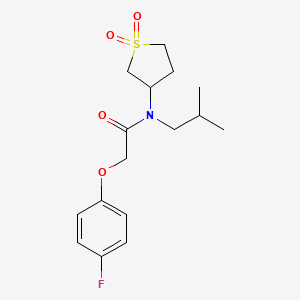
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2747616.png)
![N-[(2S)-1-Hydroxybutan-2-yl]acetamide](/img/structure/B2747617.png)